2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride” is an amino acid derivative with a unique structure . It has a molecular weight of 243.73 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is “2-amino-3-mesitylpropanoic acid hydrochloride” and its InChI code is "1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H" . This suggests that the compound contains a mesityl group (2,4,6-trimethylphenyl) attached to the third carbon of a propanoic acid molecule, with an amino group on the second carbon.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 243.73 .Scientific Research Applications
Synthesis and Structural Studies
- 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is involved in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, often with a furan or thiophene nucleus. These compounds are synthesized with yields ranging from 48-94% and have applications in various chemical reactions (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Polymorphism Studies
- Polymorphic forms of compounds related to 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride have been characterized using spectroscopic and diffractometric techniques. This research aids in understanding the physical and analytical characterization of these polymorphs (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis of Diorganotin(IV) Compounds
- Diorganotin(IV) compounds derived from amino propanoic acids, related to 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride, have been synthesized and studied. These studies provide insights into the molecular structures and potential applications of these compounds in organometallic chemistry (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013).
Peptide Syntheses
- 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is used in peptide synthesis, particularly in the preparation of peptides with specific ester modifications. These peptides can be converted into free peptides under mild conditions, indicating its utility in peptide chemistry (Stewart, 1967).
Synthesis of Optically Active Compounds
- The synthesis of optically active compounds using intermediates derived from 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride has been studied. These methods are crucial for the preparation of enantiopure compounds in pharmaceutical research (Shiraiwa et al., 1998).
Development of Novel Uterine Relaxants
- Novel compounds synthesized from 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride have been explored as potential uterine relaxants. These studies contribute to the development of new therapeutics in obstetrics and gynecology (Viswanathan, Kodgule, & Chaudhari, 2005).
Applications in Biochemistry and Organic Synthesis
- 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is used in various biochemical and organic synthesis processes, contributing to the development of diverse compounds with potential applications in multiple fields of science (Cheung & Shoolingin‐Jordan, 1997).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGYGQQJMLUMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride | |
CAS RN |
1803561-05-8 |
Source
|
Record name | 2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.